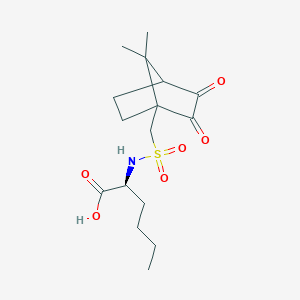
Camphorquinone-10-sulfonylnorleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Camphorquinone-10-sulfonylnorleucine can be synthesized from camphorquinone-10-sulfonic acid via two main routes: either directly from the sulfonyl chloride or through selenous acid oxidation of camphor-10-sulfonylnorleucine. This process demonstrates the versatility of camphorquinone derivatives in chemical synthesis, providing a foundation for further modifications and applications in biochemistry and materials science (Pande, Pelzig, & Glass, 1980).
Aplicaciones Científicas De Investigación
Camphorquinone-10-sulfonylnorleucine, derived from camphorquinone-10-sulfonic acid, is used for the specific, reversible modification of arginine residues in proteins and peptides. This derivative is particularly effective for working with large polypeptides and proteins. The reagents offer a means for analyzing the extent of arginine modification in modified proteins by hydrolysate analysis for norleucine (Pande, Pelzig, & Glass, 1980).
In dental applications, camphorquinone, when covalently bonded to aromatic amines, enhances the rate of electron and proton transfer, thus improving the performance of photoinitiating systems. This is beneficial in creating more efficient dental materials (Ullrich, Herzog, Liska, Burtscher, & Moszner, 2004).
A carboxylated camphorquinone derivative (CQCOOH) synthesized using ketopinic acid has shown higher photoreactivity compared to regular camphorquinone. This derivative has been used in the preparation of hydrogels with better mechanical properties and higher crosslink density, demonstrating potential for biomedical applications (Kamoun, Winkel, Eisenburger, & Menzel, 2016).
Camphorquinone-10-sulfonic acid plays a crucial role in the study of cationic amino acid residues and their interaction with porphyrin substrates. This study has implications for understanding the enzymatic activity of ferrochelatase and its interaction with substrates (Dailey & Fleming, 1986).
Mecanismo De Acción
Target of Action
Camphorquinone-10-sulfonylnorleucine is a derivative of camphorquinone-10-sulfonic acid, and it is primarily used for the specific and reversible modification of the guanidino groups of arginine residues . Arginine residues play a crucial role in protein structure and function, and their modification can significantly impact the biological activity of the protein .
Mode of Action
Camphorquinone-10-sulfonylnorleucine interacts with its targets, the guanidino groups of arginine residues, through a specific and reversible modification . This modification involves the formation of adducts with the guanidino group, which are stable to 0.5 M hydroxylamine solutions at pH 7 . The adducts can be cleaved by o-phenylenediamine at pH 8-9 .
Biochemical Pathways
The specific and reversible modification of arginine residues by Camphorquinone-10-sulfonylnorleucine can affect various biochemical pathways. The exact pathways and their downstream effects would depend on the specific proteins that are modified. The modification and regeneration of arginine, of the dipeptide arginylaspartic acid, of ribonuclease s-peptide, and of soybean trypsin inhibitor have been presented as demonstrations of the use of the reagents .
Pharmacokinetics
It is known that the compound is a water-soluble derivative of camphorquinone-10-sulfonic acid , which suggests that it may have good solubility and potentially favorable absorption and distribution characteristics.
Result of Action
The primary result of the action of Camphorquinone-10-sulfonylnorleucine is the specific and reversible modification of the guanidino groups of arginine residues . This modification can significantly alter the structure and function of the target proteins, leading to changes in their biological activity .
Action Environment
The action of Camphorquinone-10-sulfonylnorleucine is influenced by the pH of the environment. The adducts formed with the guanidino group are stable to 0.5 M hydroxylamine solutions at pH 7, but they can be cleaved by o-phenylenediamine at pH 8-9 . This suggests that the compound’s action, efficacy, and stability can be influenced by the pH of the environment.
Propiedades
IUPAC Name |
(2S)-2-[(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S/c1-4-5-6-11(14(20)21)17-24(22,23)9-16-8-7-10(15(16,2)3)12(18)13(16)19/h10-11,17H,4-9H2,1-3H3,(H,20,21)/t10?,11-,16?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFUZRFLIVWVRD-CSJGVYOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NS(=O)(=O)CC12CCC(C1(C)C)C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NS(=O)(=O)CC12CCC(C1(C)C)C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Camphorquinone-10-sulfonylnorleucine | |
Q & A
Q1: How does Camphorquinone-10-sulfonylnorleucine interact with arginine residues and what are the implications of this interaction?
A1: Camphorquinone-10-sulfonylnorleucine specifically targets the guanidino group of arginine residues. [] This interaction forms a stable adduct, effectively modifying the arginine. This modification is reversible, allowing for temporary manipulation of arginine's properties within a peptide or protein. This reversibility is particularly useful for studying structure-function relationships in proteins where arginine residues play a critical role.
Q2: What are the advantages of using Camphorquinone-10-sulfonylnorleucine over other arginine-modifying reagents?
A2: Camphorquinone-10-sulfonylnorleucine offers several advantages:
- Specificity: It exhibits high specificity for arginine residues, minimizing off-target modifications. []
- Reversibility: The adduct formed with the guanidino group can be cleaved under specific conditions, allowing for the regeneration of the native arginine. []
- Analytical Utility: The presence of norleucine in the reagent allows for the quantification of arginine modification in peptides and proteins after hydrolysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


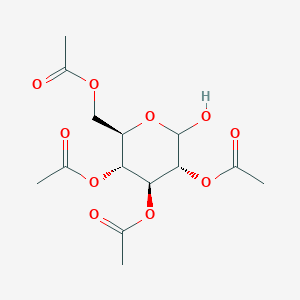

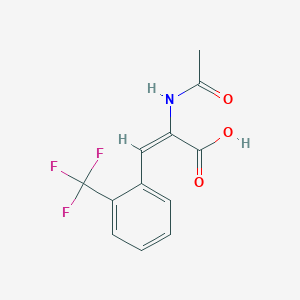
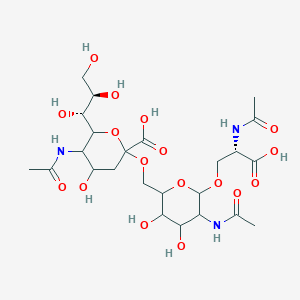
![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)
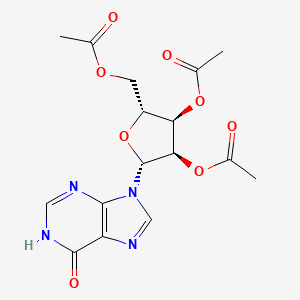



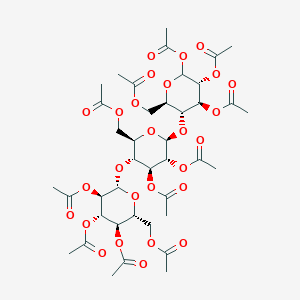

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)
